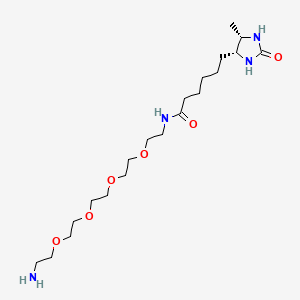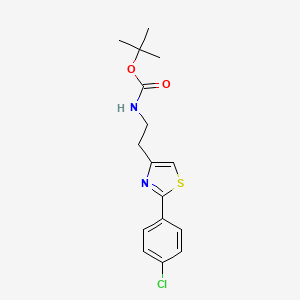![molecular formula C16H18N2O B11828197 1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one is a complex organic compound that belongs to the class of azirino-pyrrolo-pyridines. This compound is characterized by its unique fused ring structure, which includes an aziridine ring fused to a pyrrolo-pyridine system. The presence of the phenyl group and the ethanone moiety further adds to its structural complexity. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a pyrrolo-pyridine core can undergo cyclization with an aziridine derivative under specific conditions to form the desired compound. Reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial production methods for such compounds often involve multi-step synthesis processes, where each step is optimized for yield and purity. The use of automated synthesis equipment and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions typically involve the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Scientific Research Applications
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in these interactions often include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one can be compared with other similar compounds, such as:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has a similar fused ring structure but lacks the aziridine ring.
Pyrrolo[2,1-f][1,2,4]triazine: This compound is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs.
1H-pyrazolo[3,4-b]pyridines: These compounds are known for their biomedical applications, including their use as fibroblast growth factor receptor inhibitors.
The uniqueness of this compound lies in its aziridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[(1R,4S,7R)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-en-9-yl]ethanone |
InChI |
InChI=1S/C16H18N2O/c1-12(19)17-9-14-7-8-15(13-5-3-2-4-6-13)18-11-16(14,18)10-17/h2-8,14-15H,9-11H2,1H3/t14-,15+,16+,18?/m1/s1 |
InChI Key |
LVVVVYUKUIMHHB-PGQZYJQNSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H]2C=C[C@H](N3[C@@]2(C1)C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)N1CC2C=CC(N3C2(C1)C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)


![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)
![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)



![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)

